
N-(3-cyanophenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-3,5-dimethylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity.
Mechanism of Action
N-(3-cyanophenyl)-3,5-dimethylbenzamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change that results in the phosphorylation and activation of AMPK. Activated AMPK then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(3-cyanophenyl)-3,5-dimethylbenzamide has also been shown to reduce body weight and improve glucose tolerance in obese mice. Furthermore, N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have anti-inflammatory effects and to protect against liver damage in animal models of non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
N-(3-cyanophenyl)-3,5-dimethylbenzamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study. It has also been shown to have high potency and selectivity for AMPK activation. However, N-(3-cyanophenyl)-3,5-dimethylbenzamide has some limitations for lab experiments. It is not a natural compound, which may limit its translational potential. In addition, it may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for the study of N-(3-cyanophenyl)-3,5-dimethylbenzamide. One potential direction is to investigate its potential therapeutic applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity. Another potential direction is to study its effects on other physiological processes, such as autophagy and inflammation. Furthermore, the development of more potent and selective activators of AMPK, based on the structure of N-(3-cyanophenyl)-3,5-dimethylbenzamide, could lead to the discovery of new therapeutic agents for the treatment of metabolic diseases.
Synthesis Methods
N-(3-cyanophenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-cyanophenylamine to form the desired amide product. The synthesis method has been optimized to yield high purity and high yield of N-(3-cyanophenyl)-3,5-dimethylbenzamide.
Scientific Research Applications
N-(3-cyanophenyl)-3,5-dimethylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(3-cyanophenyl)-3,5-dimethylbenzamide has also been shown to reduce body weight and improve glucose tolerance in obese mice. Furthermore, N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have anti-inflammatory effects and to protect against liver damage in animal models of non-alcoholic fatty liver disease.
properties
IUPAC Name |
N-(3-cyanophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-12(2)8-14(7-11)16(19)18-15-5-3-4-13(9-15)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMCBMAOVSYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358735 |
Source


|
| Record name | N-(3-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
695172-34-0 |
Source


|
| Record name | N-(3-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
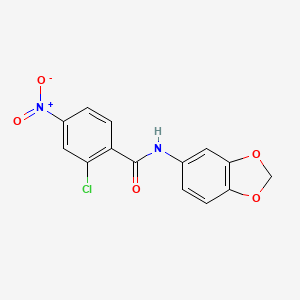
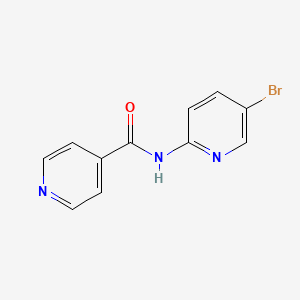
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)

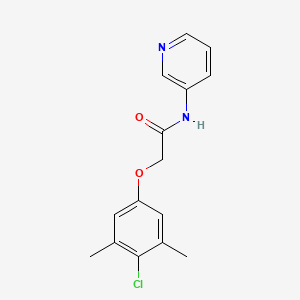
![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)
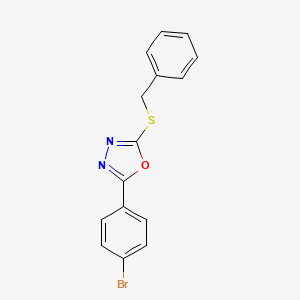
![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
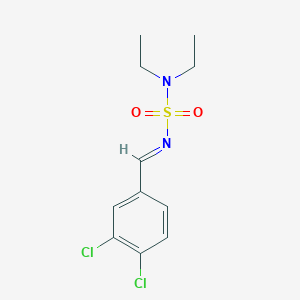

![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)